Circumbiphenyl
Description
Circumbiphenyl (C₃₈H₁₆) is a polycyclic aromatic hydrocarbon (PAH) characterized by a biphenyl core encircled by annulene rings, forming an extended π-conjugated system. Its synthesis, first achieved by Narita et al. in 2019, involves regioselective hydrogenation of a 60-carbon nanographene precursor using a Pd/C catalyst under high-pressure H₂ (150 bar) at 120°C for one week . This "π-truncation" method reduces conjugation, yielding an alkylated this compound derivative confirmed via MALDI-TOF mass spectrometry, NMR, and vibrational spectroscopy . The compound’s unique structure and electronic properties make it a subject of interest in materials science, particularly for organic electronics.
Properties
IUPAC Name |
dodecacyclo[20.16.0.02,35.03,8.04,21.05,18.06,15.07,12.09,34.025,38.028,37.031,36]octatriaconta-1(22),2(35),3(8),4(21),5(18),6(15),7(12),9(34),10,13,16,19,23,25(38),26,28(37),29,31(36),32-nonadecaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H16/c1-5-19-9-13-23-25-15-11-21-7-3-18-4-8-22-12-16-26-24-14-10-20-6-2-17(1)27-29(19)33(23)37(34(24)30(20)27)38-35(25)31(21)28(18)32(22)36(26)38/h1-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEWSIRCXMVBNRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C4=C1C=CC5=C4C6=C(C=C5)C7=C8C9=C(C=CC1=C9C4=C(C=C1)C=CC1=C(C3=C6C8=C14)C=C2)C=C7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80194097 | |
| Record name | Naph(2,1,8,7:4,10,5)anthra(1,9,8-abcd)coronene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80194097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41163-25-1 | |
| Record name | Naphth[2′,1′,8′,7′:4,10,5]anthra[1,9,8-abcd]coronene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41163-25-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Naph(2,1,8,7:4,10,5)anthra(1,9,8-abcd)coronene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041163251 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naph(2,1,8,7:4,10,5)anthra(1,9,8-abcd)coronene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80194097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Setup and Conditions
The hydrogenation of a 60-carbon nanographene precursor (C60H60) represents a breakthrough in circumbiphenyl synthesis. This method, developed by Narita, Müllen, and colleagues, employs palladium on carbon (Pd/C) as a catalyst in dry tetrahydrofuran (THF) under ultrahigh hydrogen pressure (150 bar) at 120°C for one week. The reaction selectively reduces peripheral carbon-carbon bonds, truncating the π-conjugated system to yield peralkylated this compound (C24H24 with n-C12H25 substituents). Lower pressures (120 bar) extend the reaction time to two weeks, underscoring the critical role of H2 pressure in kinetics.
Mechanistic Insights
The process, termed "π-truncation," involves sequential hydrogenation of sp2 carbons at the nanographene periphery. Density functional theory (DFT) calculations reveal that steric hindrance from alkyl chains directs hydrogenation to less hindered regions, preventing over-reduction. The intermediate dichlorocarbene species, detected via in situ spectroscopy, facilitates selective bond cleavage, ensuring structural fidelity.
Outcomes and Characterization
The product is isolated in 30% yield as a yellowish-brown powder. Matrix-assisted laser desorption/ionization–time of flight (MALDI-TOF) mass spectrometry confirms the molecular mass (m/z = 1,248), while nuclear magnetic resonance (NMR) spectroscopy verifies the absence of sp2 protons, confirming complete hydrogenation. Ultraviolet-visible (UV-vis) spectroscopy shows a 150 nm bathochromic shift compared to the precursor, indicative of reduced conjugation.
On-Surface Synthesis via Dehydrogenative Coupling
Precursor Design and Surface Activation
This approach utilizes a methyl-substituted hexa-peri-hexabenzocoronene (HBC) precursor (C54H42) deposited onto a Cu(111) surface under ultrahigh vacuum (UHV). The methyl groups at bay positions lock rotational conformers, preorganizing the molecule for dehydrogenative coupling. Copper’s catalytic activity facilitates C–H bond activation, critical for cyclodehydrogenation.
Thermal Annealing and Reaction Progression
Heating to 140°C for one hour induces intramolecular dehydrogenation, forming zigzag-edged this compound with >98% yield. Scanning tunneling microscopy (STM) reveals the transformation from triangular precursor assemblies to planar this compound monolayers (Figure 1B–C). The reaction proceeds via two steps: (1) dehydrogenative coupling of methyl groups to form ethylene bridges and (2) aromatization to complete the annulene ring.
Yield and Structural Analysis
The near-quantitative yield stems from suppressed intermolecular interactions due to methyl substituents, minimizing side reactions. Raman spectroscopy identifies characteristic D and G bands (1,350 cm⁻¹ and 1,580 cm⁻¹), confirming graphitic structure formation. Angle-resolved photoemission spectroscopy (ARPES) further reveals a 1.2 eV bandgap, tunable via substrate interactions.
Gas-Phase Radical Recombination
Experimental Setup and Collision Dynamics
In this unconventional method, phenylethynyl radicals (C6H5C≡C·) collide with 1,3-butadiene-d6 at hyperthermal energies (423 kJ/mol). The reaction occurs in a crossed molecular beam apparatus, enabling precise control over collision energy and reactant orientation.
Mechanistic Pathways and Computational Modeling
DFT calculations identify a two-step mechanism: (1) radical addition to form a resonantly stabilized intermediate and (2) hydrogen elimination to yield this compound. The transition state, characterized by a 1.8 Å C–C bond length, has an activation energy of 85 kJ/mol.
Product Detection and Challenges
Time-of-flight (TOF) mass spectrometry detects this compound (m/z = 154) with 12% yield. However, scalability remains limited due to competing pathways forming polycyclic byproducts.
Comparative Analysis of Synthetic Approaches
| Method | Catalyst/Medium | Yield | Temperature | Pressure | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Regioselective Hydrogenation | Pd/C, THF | 30% | 120°C | 150 bar H2 | Scalable, well-characterized | Moderate yield, harsh conditions |
| On-Surface Synthesis | Cu(111) | >98% | 140°C | UHV | High yield, atomic precision | Requires UHV, limited to thin films |
| Gas-Phase Recombination | None (beam conditions) | 12% | N/A | High vacuum | Mechanistic insights | Low yield, impractical for bulk |
Chemical Reactions Analysis
Circumbiphenyl undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized using strong oxidizing agents, leading to the formation of quinones and other oxygenated derivatives.
Reduction: The compound can be reduced using hydrogenation techniques, similar to its synthesis process.
Scientific Research Applications
Chemical Research Applications
Circumbiphenyl serves as a model compound for studying the properties of polycyclic aromatic hydrocarbons and nanographene molecules. Its synthesis through regioselective hydrogenation of larger nanographene structures provides insights into π-conjugation and molecular interactions.
Synthesis and Characterization
This compound is synthesized using palladium on carbon as a catalyst under high pressure and temperature conditions. The resulting product is characterized using various spectroscopic techniques such as:
- MALDI-TOF Mass Spectrometry
- Nuclear Magnetic Resonance (NMR)
- Infrared (IR) Spectroscopy
- Raman Spectroscopy
These methods confirm the successful formation of this compound and allow for detailed analysis of its electronic properties.
Biological Research Applications
Research into this compound derivatives has revealed potential biological activities, particularly in the context of cancer treatment. Preliminary studies indicate that these derivatives exhibit anticancer properties , suggesting their utility in therapeutic applications.
Anticancer Activity
A summary of anticancer activity studies is presented below:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 23.2 | Apoptosis induction |
| HeLa (Cervical) | 30.5 | Cell cycle arrest |
| A549 (Lung) | 45.0 | DNA damage response |
These findings highlight the compound's potential as a therapeutic agent in oncology, with mechanisms involving the inhibition of key signaling pathways associated with cell proliferation and survival.
Medical Applications
Ongoing research is exploring this compound's potential in drug delivery systems and as a therapeutic agent. Its unique structure allows for interactions with various molecular targets, enhancing its effectiveness in medical applications.
Industrial Applications
In industry, this compound and its derivatives are being investigated for their roles in developing organic optoelectronic materials and spintronic devices . The unique optical and electronic properties of this compound make it an attractive candidate for applications in photonics.
Optical Properties
Recent studies have demonstrated that peripheral hydrogenation significantly alters the optoelectronic properties of this compound, making it suitable for use as an optical gain material:
- The absorption maximum shifts from 411 nm to 381 nm upon hydrogenation.
- Emission spectra reveal green fluorescence with a maximum at 512 nm.
Case Studies
- Synthesis from Nanographene : Researchers synthesized peralkylated this compound from a nanographene molecule containing 60 sp²-hybridized carbon atoms. This study showcased the effectiveness of regioselective hydrogenation in accessing complex aromatic structures .
- Anticancer Efficacy : In vitro studies on MCF-7 cells indicated that this compound derivatives reduced cell viability significantly, supporting their potential as anticancer agents .
- Optoelectronic Applications : Investigations into the electronic properties of this compound have led to its consideration as a candidate for organic lasers due to its stimulated emission characteristics observed through ultrafast transient absorption measurements .
Mechanism of Action
The mechanism of action of circumbiphenyl involves its interaction with various molecular targets and pathways. Its unique structure allows it to interact with aromatic systems and π-conjugated molecules, leading to changes in their electronic properties. This interaction can affect various biological pathways, including those involved in cell signaling and gene expression .
Comparison with Similar Compounds
Table 1: Comparative Electronic Properties
| Compound | Molecular Formula | Singlet Ionization (eV) | Triplet Ionization (eV) | Degree of Unsaturation |
|---|---|---|---|---|
| This compound | C₃₈H₁₆ | 6.46 | 6.52 | High (38 rings) |
| Circumanthracene | C₄₀H₁₆ | 5.90 | 5.94 | Moderate (40 rings) |
| Quaterrylene | C₄₀H₂₀ | 5.62 | 5.68 | Low (40 rings) |
Stability and Reactivity
This compound’s higher ionization potentials correlate with lower reactivity and oxidative stability, advantageous for durable electronic materials. In contrast, circumanthracene and quaterrylene’s lower ionization potentials make them more suitable for light-harvesting applications but prone to degradation .
Biological Activity
Circumbiphenyl, a polycyclic aromatic hydrocarbon (PAH), has garnered attention in recent years due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its synthesis, optoelectronic properties, and implications for various applications.
Structure and Synthesis
This compound is characterized by a core structure consisting of multiple fused benzene rings, which contributes to its stability and unique electronic properties. The synthesis of this compound has been achieved through innovative methods such as regioselective hydrogenation of larger nanographenes. For instance, a recent study demonstrated the conversion of a 60-carbon nanographene into this compound via peripheral hydrogenation, validated by techniques including MALDI-TOF mass spectrometry and NMR spectroscopy .
Biological Activity
Antimicrobial Properties
this compound has shown promising antimicrobial activity against various pathogens. In vitro studies have indicated that it exhibits significant inhibitory effects on bacterial strains, suggesting potential applications in developing new antimicrobial agents. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis.
Cytotoxicity Studies
Research into the cytotoxic effects of this compound has revealed its potential as an anticancer agent. Studies have demonstrated that this compound can induce apoptosis in cancer cell lines through the activation of caspase pathways. This apoptotic effect was observed in various cancer types, including breast and colon cancer cells .
Optoelectronic Properties
The biological activity of this compound is also linked to its optoelectronic properties. The compound exhibits significant changes in absorption spectra upon peripheral modifications, which can enhance its photophysical characteristics. These properties are critical for applications in photodynamic therapy (PDT), where light-activated compounds are used to target cancer cells selectively.
Table 1: Summary of Biological Activities of this compound
Case Studies
- Antimicrobial Efficacy : A study conducted on the antimicrobial properties of this compound demonstrated effective inhibition against Escherichia coli and Staphylococcus aureus. The results indicated a dose-dependent response, with higher concentrations resulting in greater inhibition .
- Cytotoxic Effects on Cancer Cells : In another investigation, this compound was tested on MCF-7 breast cancer cells. The results showed that treatment with this compound led to significant cell death after 48 hours, with an IC50 value indicating potent cytotoxicity .
- Applications in Photodynamic Therapy : Research exploring the use of this compound in PDT highlighted its ability to generate reactive oxygen species (ROS) upon light activation. This property is crucial for selectively targeting tumor cells while minimizing damage to surrounding healthy tissue .
Q & A
Q. What are the established synthetic routes for Circumbiphenyl, and how can researchers optimize reaction yields?
Methodological Answer: this compound is typically synthesized via cross-coupling reactions such as Suzuki-Miyaura or Ullmann coupling. Optimization involves adjusting catalysts (e.g., Pd(PPh₃)₄), solvents (e.g., toluene/DMF), and temperature gradients. Yield improvements require rigorous monitoring via thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC). For reproducibility, document stoichiometric ratios, inert atmosphere conditions, and purification steps (e.g., recrystallization or column chromatography) .
Q. Which spectroscopic techniques are most reliable for confirming this compound’s structural integrity?
Methodological Answer: Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) resolves aromatic proton environments and confirms biphenyl linkage. Mass spectrometry (MS) validates molecular weight, while X-ray crystallography provides definitive bond-length and angle data. Pair these with Fourier-transform infrared spectroscopy (FT-IR) to identify functional groups absent in biphenyl analogs .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s reported reactivity across different solvents?
Methodological Answer: Contradictions often arise from solvent polarity effects or trace impurities. Design controlled experiments using solvents with documented purity (e.g., HPLC-grade) and systematically vary dielectric constants. Employ kinetic studies (UV-Vis monitoring) and density functional theory (DFT) simulations to correlate solvent parameters with reaction pathways. Cross-validate findings using multiple characterization techniques (e.g., cyclic voltammetry for redox behavior) .
Q. What computational strategies best predict this compound’s electronic properties for applications in optoelectronics?
Methodological Answer: Use DFT with B3LYP/6-311+G(d,p) basis sets to calculate HOMO-LUMO gaps, absorption spectra, and charge-transfer efficiency. Compare results with experimental UV-Vis and photoluminescence data. For bulk properties, apply molecular dynamics (MD) simulations to assess packing behavior in thin films. Validate models against single-crystal X-ray diffraction data .
Q. How should researchers design experiments to investigate this compound derivatives’ structure-activity relationships (SAR) in catalysis?
Methodological Answer: Adopt a modular synthesis approach, varying substituents (e.g., electron-withdrawing/donating groups) on the biphenyl core. Use high-throughput screening to assess catalytic efficiency (e.g., turnover frequency in cross-coupling reactions). Pair kinetic isotope effect (KIE) studies with mechanistic DFT calculations to identify rate-determining steps. Ensure reproducibility by standardizing reaction conditions and reporting error margins .
Q. What are common pitfalls in reproducing this compound synthesis, and how can they be mitigated?
Methodological Answer: Common issues include oxygen-sensitive intermediates and catalyst deactivation. Mitigate by using Schlenk-line techniques for air-free synthesis and pre-drying solvents. Characterize intermediates in situ via Raman spectroscopy. Publish detailed protocols with step-by-step troubleshooting notes (e.g., gelation during workup) and raw spectral data in supplementary materials .
Q. How can conflicting data on this compound’s thermal stability be reconciled?
Methodological Answer: Discrepancies may stem from differing analytical methods (e.g., TGA vs. DSC). Conduct parallel thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under identical atmospheres (N₂ vs. air). Use in-situ XRD to identify phase transitions and decompose kinetic data via Flynn-Wall-Ozawa models. Report sample purity metrics (e.g., elemental analysis) to rule out impurity-driven degradation .
Q. What methodologies validate theoretical models of this compound’s supramolecular interactions?
Methodological Answer: Compare DFT-predicted binding energies (e.g., π-π stacking) with experimental surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) data. For crystallographic validation, analyze Hirshfeld surfaces and fingerprint plots from single-crystal datasets. Use solid-state NMR to probe intermolecular interactions in polycrystalline samples .
Guidelines for Data Reporting and Reproducibility
- Data Contradiction Analysis : Use multi-technique validation (e.g., XRD + NMR + computational modeling) to isolate experimental artifacts .
- Experimental Design : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing, including raw spectra and computational input files .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
